1,1-Dimethylpropylmagnesium chloride

Overview

Description

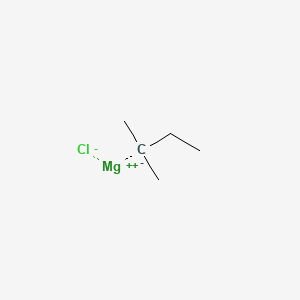

1,1-Dimethylpropylmagnesium chloride is an organometallic compound with the molecular formula C5H11ClMg. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive, especially with water and other protic solvents. This compound is used in various organic synthesis reactions due to its ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylpropylmagnesium chloride is typically synthesized through the reaction of 1-chloro-2-methylbutane with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF). The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of unwanted byproducts.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of high-purity magnesium and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylpropylmagnesium chloride primarily undergoes Grignard reactions, where it acts as a nucleophile to form carbon-carbon bonds. It can also participate in reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions:

Grignard Reaction: Typically involves the addition of this compound to carbonyl compounds (e.g., aldehydes, ketones) to form secondary and tertiary alcohols.

Oxidation: Can be oxidized to form the corresponding ketone or alcohol.

Reduction: Reduction reactions are less common but can be achieved using specific reducing agents.

Major Products Formed:

Alcohols: Secondary and tertiary alcohols are common products of Grignard reactions.

Ketones: Oxidation of the Grignard reagent can yield ketones.

Scientific Research Applications

Synthesis and Reactivity

1,1-Dimethylpropylmagnesium chloride is synthesized through the reaction of magnesium with tert-pentyl chloride in diethyl ether. This compound acts as a nucleophile in various reactions, particularly in carbon-carbon bond formation.

Organic Synthesis

- Grignard Reactions : It is primarily utilized in Grignard reactions to form alcohols from carbonyl compounds. The nucleophilic nature of the magnesium alkyl allows it to react with electrophiles effectively.

Pharmaceutical Intermediates

- This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce alkyl groups into molecules is crucial for modifying biological activity.

Catalysis

- This compound can act as a catalyst in several chemical transformations, including cross-coupling reactions and polymerization processes.

Materials Science

- The compound is employed in the production of organometallic materials that are essential for thin-film deposition and semiconductor manufacturing.

Case Study 1: Synthesis of Alkylated Compounds

A study demonstrated the use of this compound for the alkylation of aromatic compounds. The reaction conditions were optimized to achieve high yields, showcasing its efficiency as a Grignard reagent for synthesizing complex organic molecules.

Case Study 2: Pharmaceutical Applications

Research highlighted its role in synthesizing novel antimalarial compounds by modifying existing drug structures through alkylation processes. This approach improved the efficacy and selectivity of the drugs against Plasmodium species.

Mechanism of Action

The mechanism by which 1,1-dimethylpropylmagnesium chloride exerts its effects involves the formation of a carbon-magnesium bond, which is highly reactive. The Grignard reagent attacks electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the electrophile.

Comparison with Similar Compounds

tert-Butylmagnesium chloride

Isopropylmagnesium chloride

Phenylmagnesium bromide

Butylmagnesium chloride

2,2-Dimethylpropylmagnesium chloride

Biological Activity

1,1-Dimethylpropylmagnesium chloride, a Grignard reagent, is an organometallic compound with the formula . Its structure features a carbon-magnesium bond that imparts significant reactivity, particularly towards electrophiles. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C₅H₁₁ClMg

- Molecular Weight : Approximately 175.35 g/mol

- Solubility : Reacts violently with water; typically handled under inert conditions to prevent hydrolysis.

- Appearance : Generally exists as a colorless or pale yellow liquid when dissolved in organic solvents like THF (tetrahydrofuran).

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of antimalarial properties. It has been used in the synthesis of compounds targeting Plasmodium FK506 Binding Protein 35 (FKBP35), which is crucial for developing antimalarial drugs.

Antimalarial Activity

- Mechanism of Action : The compound acts as a targeted covalent inhibitor of FKBP35, which is a single FKBP isoform present in Plasmodium species. Inhibition of this protein has been hypothesized to be sufficient for antiparasitic activity.

- Case Study Findings :

- In vitro studies demonstrated that derivatives synthesized using this compound showed promising antiplasmodium activity. For instance, compounds derived from this reagent exhibited IC50 values of approximately 1.4 μM and 1.9 μM against the NF54 strain of Plasmodium falciparum .

- The binding affinity of these compounds was assessed using fluorescence polarization assays and differential scanning calorimetry (DSC), revealing significant thermal shifts indicative of covalent interactions with FKBP35 .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 1-bromo-2-methylbutane with magnesium in anhydrous solvents like THF. This reaction must be conducted under inert conditions to prevent moisture interference.

Reaction Mechanism

The Grignard reagent functions as a nucleophile:

In reactions with carbonyl compounds, it donates a carbanion to form new carbon-carbon bonds, leading to various organic transformations .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar Grignard reagents is provided below:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C₅H₁₁ClMg | 175.35 g/mol | Highly branched structure; significant reactivity |

| tert-Butylmagnesium chloride | C₄H₉ClMg | 130.90 g/mol | Stable at room temperature |

| Isopropylmagnesium chloride | C₃H₇ClMg | 92.56 g/mol | Less sterically hindered |

| Phenylmagnesium bromide | C₆H₅BrMg | 183.25 g/mol | Contains an aromatic ring |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,1-dimethylpropylmagnesium chloride in synthetic chemistry?

- Methodological Answer : This Grignard reagent requires strict moisture-free conditions due to violent reactions with water, producing flammable gases (e.g., methane). Use inert atmosphere techniques (gloveboxes/Schlenk lines) and store in flame-sealed containers under argon at -20°C. Personal protective equipment (PPE) must include flame-resistant gear and face shields. Safety protocols from analogous magnesium reagents emphasize avoiding distillation to dryness to prevent peroxide formation .

Q. Which synthetic routes are most reliable for preparing this compound?

- Methodological Answer : Standard Grignard synthesis applies: react 1-chloro-1,1-dimethylpropane with magnesium turnings in dry tetrahydrofuran (THF) or methyl-THF (MeTHF). Monitor initiation via exotherm and color change. Quench tests with iodometric titration confirm active Mg content. For scale-up, incremental halide addition and temperature control (-10°C) minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this reagent?

- Methodological Answer : Use quantitative ¹H/¹³C NMR in deuterated THF to verify alkyl chain integrity. Karl Fischer titration detects moisture (<50 ppm critical). GC-MS identifies organic byproducts (e.g., Wurtz coupling derivatives). Cross-validate with iodometric titration for active magnesium quantification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-mediated couplings?

- Methodological Answer : Conduct multivariate analysis of variables: solvent donor number (THF vs. Et₂O), substrate steric effects, and quenching methods. Replicate literature protocols with standardized equipment (e.g., calibrated syringes, moisture traps). Use in situ monitoring (FTIR/Raman) to detect intermediate species and validate kinetic models .

Q. How can reaction conditions be optimized to enhance selectivity in stereoselective additions?

- Methodological Answer : Systematically vary:

- Temperature : Low temperatures (-78°C) favor kinetic control; ambient conditions may promote thermodynamic products.

- Additives : Chiral ligands (e.g., sparteine) or Lewis acids (e.g., ZnCl₂) can modulate transition states.

- Solvent : Higher donor solvents (THF) stabilize Grignard aggregates, altering reactivity.

Use Design of Experiments (DoE) software to model interactions and identify optimal parameters .

Q. What mechanistic insights can be gained from studying ligand-exchange dynamics in transition metal catalysis?

- Methodological Answer : Employ in situ X-ray absorption spectroscopy (XAS) or ²⁵Mg NMR to track magnesium coordination changes during transmetallation. Compare kinetic profiles with DFT calculations to identify rate-limiting steps. For example, studies on analogous isopropylmagnesium chloride revealed solvent-dependent aggregation states influencing reactivity .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in nucleophilicity metrics across different studies?

- Methodological Answer : Normalize data using reference substrates (e.g., benzaldehyde for carbonyl additions). Control for:

- Quenching efficiency : Rapid vs. gradual quenches affect byproduct ratios.

- Atmospheric leaks : Trace moisture degrades reagent activity.

Publish raw calorimetry and spectroscopic datasets for cross-lab validation .

Q. Recommended Experimental Workflow Table

| Step | Objective | Technique/Equipment | Key Parameters |

|---|---|---|---|

| Synthesis | Reagent preparation | Schlenk line, Mg turnings | Argon purge, 45°C initiation |

| Characterization | Purity verification | ¹H NMR, Karl Fischer | Deuterated THF, <50 ppm H₂O |

| Reaction monitoring | Intermediate detection | In situ FTIR | Time-resolved spectra (5-sec intervals) |

| Data validation | Yield optimization | DoE software | Temperature, solvent, concentration |

Properties

IUPAC Name |

magnesium;2-methylbutane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKWHMOEKFXMPU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C-](C)C.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398840 | |

| Record name | 1,1-Dimethylpropylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28276-08-6 | |

| Record name | 1,1-Dimethylpropylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.